molecular formula C24H18ClF2N3O2 B3504024 7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3504024
M. Wt: 453.9 g/mol
InChI Key: BWXXBKZUDSYUMN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a quinoline, an amide, and a difluoromethoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the chloro, methyl, and pyridinyl substituents, and the formation of the amide bond . The difluoromethoxy group could be introduced using a compound like 4-chloro-2-(difluoromethoxy)pyridine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring and the amide group would likely result in a rigid structure, while the difluoromethoxy group could introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The quinoline ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions. The amide group can participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, it could be harmful if inhaled, ingested, or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could also be interesting to investigate its mechanism of action and biological activity .

properties

IUPAC Name

7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2N3O2/c1-13-11-15(32-24(26)27)6-9-19(13)30-23(31)17-12-21(20-5-3-4-10-28-20)29-22-14(2)18(25)8-7-16(17)22/h3-12,24H,1-2H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXXBKZUDSYUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

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